![molecular formula C19H18N8O5 B2689649 N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3,5-dinitrobenzamide CAS No. 2379993-33-4](/img/structure/B2689649.png)
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3,5-dinitrobenzamide
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Overview
Description
This compound is a pyrimidine derivative, which is a class of compounds that exhibit a wide range of pharmacological activities . Pyrimidines have been employed in the design of privileged structures in medicinal chemistry . The compound also contains a pyridin-2-ylamino group, which is a common feature in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a pyridin-2-ylamino group, which is a nitrogen-containing heterocycle .Scientific Research Applications
Anti-Fibrosis Activity
Compounds with a similar structure have been found to present better anti-fibrotic activities than some existing drugs . Specifically, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively . These compounds effectively inhibited the expression of collagen, and the content of hydroxyproline in cell culture medium in vitro .
Antimicrobial Potential
Some derivatives of the compound have shown good antimicrobial potential . This suggests that “N-[2-({2-methyl-6-[(pyridin-2-yl)amino]pyrimidin-4-yl}amino)ethyl]-3,5-dinitrobenzamide” might also have potential antimicrobial applications.
Antitumor Effects
The compound could potentially have antitumor effects. A similar compound, Piritrexim, has been found to inhibit dihydrofolate reductase (DHFR) and showed good antitumor effects on the carcinosarcoma in rats .
Synthesis of Novel Heterocyclic Compounds
The compound could be used in the synthesis of novel heterocyclic compounds with potential biological activities . This could lead to the development of new drugs with improved efficacy and fewer side effects.
Development of Anti-fibrotic Drugs
The compound could potentially be used in the development of novel anti-fibrotic drugs . This could lead to more effective treatments for fibrotic diseases.
Pharmacological Research
The compound could be used in pharmacological research due to its potential biological and therapeutic value . This could lead to new insights into the mechanisms of various diseases and the development of new therapeutic strategies.
Future Directions
properties
IUPAC Name |
N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-3,5-dinitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N8O5/c1-12-23-17(11-18(24-12)25-16-4-2-3-5-20-16)21-6-7-22-19(28)13-8-14(26(29)30)10-15(9-13)27(31)32/h2-5,8-11H,6-7H2,1H3,(H,22,28)(H2,20,21,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHZPGLMWGDTNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N8O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-3,5-dinitrobenzamide |
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